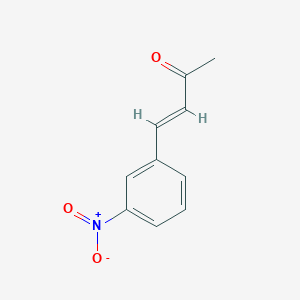

(E)-4-(3-nitrophenyl)but-3-en-2-one

Description

Contextualization within Chalcone (B49325) and α,β-Unsaturated Ketone Chemistry

(E)-4-(3-nitrophenyl)but-3-en-2-one is structurally related to chalcones, which are 1,3-diphenyl-2-propen-1-one compounds. mdpi.com Although not a true chalcone due to the absence of a second phenyl ring, its core structure, an aryl ring attached to an enone system, allows it to be classified as a chalcone derivative or analog. mdpi.commdpi.com Chalcones are a pivotal class of compounds found in numerous natural and synthetic products, recognized for their broad spectrum of biological activities. mdpi.comresearchgate.net

The defining feature of this molecule is the α,β-unsaturated ketone moiety (an enone). This functional group is characterized by a carbon-carbon double bond conjugated to a carbonyl group. This arrangement results in a reactive electrophilic center at the β-carbon, making it susceptible to nucleophilic attack, a fundamental reaction in organic synthesis.

Significance as a Nitro-Substituted Benzylideneacetone Derivative

The compound is a derivative of benzylideneacetone, where a nitro group (NO₂) is attached to the meta-position of the phenyl ring. ambeed.com The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the molecule. youtube.comyoutube.com This electron-withdrawing nature enhances the electrophilicity of the β-carbon in the enone system, making it more reactive towards nucleophiles. The position of the nitro group on the aromatic ring can have a direct effect on the molecular coplanarity of these types of compounds. mdpi.com

Overview of Academic Research Trajectories for Related Chemical Scaffolds

Research into chalcones and their derivatives, particularly those with nitro substitutions, is a burgeoning field. mdpi.commdpi.com The scientific community has been actively exploring these compounds for various applications, driven by their versatile chemical reactivity and diverse biological potential.

Key research areas include:

Synthesis of Novel Derivatives: Chemists continuously develop new synthetic methodologies, such as the Claisen-Schmidt condensation, to create libraries of chalcone analogs with diverse substituents. mdpi.comresearchgate.net The goal is to fine-tune the electronic and steric properties of the molecules to enhance their desired activities.

Medicinal Chemistry: A significant portion of research focuses on the pharmacological properties of nitro-substituted chalcones. Studies have investigated their potential as anti-inflammatory, anticancer, antimicrobial, and antioxidant agents. researchgate.netnih.govnih.govwisdomlib.org The nitro group can sometimes enhance the biological properties compared to their non-substituted counterparts. researchgate.netresearchgate.net

Materials Science: The conjugated π-system in chalcones, especially when functionalized with electron-withdrawing and -donating groups, gives rise to interesting optical and electronic properties. This has led to investigations into their potential use in materials science, for example, in the development of nonlinear optical materials.

Catalysis: The chalcone scaffold can serve as a ligand for metal catalysts or as a substrate in asymmetric catalysis to produce enantiomerically pure compounds, which is crucial for pharmaceutical applications. acs.org

Mechanistic Studies: Detailed investigations into the reaction mechanisms of chalcones, such as their behavior in cycloaddition and reduction reactions, contribute to a fundamental understanding of their chemical reactivity. acs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(3-nitrophenyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-7H,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKJBIYOZSELCA-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7466-48-0 | |

| Record name | NSC402628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Route Optimization for E 4 3 Nitrophenyl but 3 En 2 One

Claisen-Schmidt Condensation as a Primary Synthetic Pathway

The Claisen-Schmidt condensation is the most common and direct method for synthesizing chalcones, including (E)-4-(3-nitrophenyl)but-3-en-2-one. jchemrev.comtaylorandfrancis.com This reaction is a type of crossed aldol (B89426) condensation that occurs between an aromatic aldehyde lacking α-hydrogens (in this case, 3-nitrobenzaldehyde) and a ketone with α-hydrogens (acetone). wikipedia.orgpearson.com It is widely favored for its simplicity and the ability to produce the desired α,β-unsaturated ketone scaffold. jchemrev.comresearchgate.net

Mechanistic Understanding and Reaction Pathway Elucidation

The synthesis of this compound via a base-catalyzed Claisen-Schmidt condensation proceeds through a well-defined mechanistic pathway. The reaction is typically initiated by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). researchgate.net

The mechanism unfolds in the following steps:

Enolate Formation: The base abstracts an acidic α-hydrogen from acetone (B3395972) to form a resonance-stabilized enolate ion. This enolate acts as the nucleophile in the subsequent step. acs.org

Nucleophilic Attack: The acetone enolate performs a nucleophilic attack on the electrophilic carbonyl carbon of 3-nitrobenzaldehyde (B41214). This step results in the formation of a tetrahedral alkoxide intermediate. acs.org

Protonation: The alkoxide intermediate is protonated by a proton source, typically the solvent (e.g., ethanol (B145695) or water), to yield a β-hydroxy ketone, which is an aldol addition product. acs.org

Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration. The base abstracts a proton from the α-carbon, leading to the elimination of a hydroxide ion (-OH) and the formation of a double bond between the α and β carbons. This elimination step is rapid and thermodynamically driven, resulting in the formation of the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. rsc.org

The final product is the thermodynamically favored (E)-isomer due to the steric repulsion between the bulky phenyl group and the carbonyl group, which is minimized in the trans configuration.

Optimization of Reaction Conditions: Catalyst Systems, Solvents, and Temperature Control

The efficiency and yield of the Claisen-Schmidt condensation are highly dependent on the reaction conditions. sigmaaldrich.com Optimization involves the careful selection of catalysts, solvents, and temperature to maximize product formation and minimize side reactions. researchgate.netscielo.brnih.gov

Catalyst Systems: Strong bases are the most common catalysts for this reaction. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are frequently used due to their effectiveness and low cost. jchemrev.com The concentration of the base is a critical parameter; a 10% aqueous or alcoholic solution of NaOH is often employed. prepchem.com Acid catalysts, such as dry HCl or Lewis acids like AlCl₃, can also be used, though base catalysis is more prevalent for this type of synthesis. jchemrev.comrsc.org

Solvents: Polar protic solvents are generally preferred for the Claisen-Schmidt condensation as they can effectively dissolve the reactants and the catalyst. Ethanol and methanol (B129727) are the most common choices and are considered relatively "green" solvents. researchgate.netacs.org The solvent plays a crucial role in the protonation steps of the reaction mechanism.

Temperature Control: The reaction is often carried out at room temperature or with gentle heating. acs.orgnih.gov For instance, the synthesis of the similar compound 4-(4-nitrophenyl)but-3-en-2-one (B1336856) involves heating on a water bath for one hour. prepchem.com Lower temperatures can slow the reaction rate but may improve selectivity, while higher temperatures can accelerate the reaction but may also lead to the formation of undesired by-products.

The following interactive table summarizes typical reaction conditions used for the synthesis of nitrophenyl-containing chalcones via Claisen-Schmidt condensation.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield (%) |

| 3-Nitrobenzaldehyde | Acetone | 10% NaOH | Ethanol/Water | Room Temp. - 50°C | High |

| p-Nitrobenzaldehyde | Acetone | 10% NaOH | Alcohol | Water Bath (Heating) | ~79% |

| m-Nitrobenzaldehyde | 1-[4-(prop-2-ynyloxy)phenyl]ethanone | KOH | Ethanol | Room Temperature | 86% |

Data compiled from representative synthetic procedures for similar compounds. prepchem.comnih.gov

Regioselectivity and Stereoselectivity Control for (E)-Isomer Purity

The Claisen-Schmidt condensation exhibits excellent control over both regioselectivity and stereoselectivity.

Regioselectivity: This refers to the preference of one direction of bond making or breaking over all other possible directions. study.com In this specific reaction, which is a crossed aldol condensation, only one of the reactants (acetone) has enolizable protons. 3-Nitrobenzaldehyde lacks α-hydrogens and thus cannot form an enolate, preventing self-condensation. wikipedia.org Therefore, the enolate of acetone selectively attacks the carbonyl of 3-nitrobenzaldehyde, leading to a single primary product and avoiding the complex mixture that can arise from reactions where both carbonyl compounds are enolizable. The reaction is thermodynamically controlled, which favors the formation of the most stable product. stackexchange.com

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. study.com The condensation reaction can potentially form two geometric isomers: (E) and (Z). However, the subsequent dehydration of the β-hydroxy ketone intermediate is highly stereoselective, overwhelmingly favoring the formation of the (E)-isomer (trans). The (E)-isomer is significantly more stable due to reduced steric hindrance between the large 3-nitrophenyl group and the ketone's carbonyl group. This thermodynamic stability makes the (E)-isomer the major, and often exclusive, product. rsc.orgbham.ac.uk

Exploration of Alternative Synthetic Approaches

While the Claisen-Schmidt condensation is the workhorse for synthesizing this compound, alternative methods are being explored to improve reaction times, yields, and environmental friendliness.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern chemistry, offering significant advantages over conventional heating methods. researchgate.net These advantages include dramatically reduced reaction times (minutes instead of hours), improved yields, and often cleaner reactions with fewer side products. scholarsresearchlibrary.comnih.gov

In the context of chalcone (B49325) synthesis, microwave irradiation can be applied to the Claisen-Schmidt condensation. jocpr.com The reaction of an appropriate acetophenone (B1666503) with a substituted benzaldehyde (B42025) under microwave irradiation, often in the presence of a base like piperidine (B6355638) or NaOH, can lead to the rapid formation of the corresponding chalcone. scholarsresearchlibrary.com For instance, some microwave-assisted syntheses of chalcones are completed in as little as 4-6 minutes, compared to several hours with conventional heating. scholarsresearchlibrary.comnih.gov The presence of a nitro substituent on the benzaldehyde can sometimes complicate the reaction, but microwave assistance can still be a viable and efficient method. jocpr.com

The following table provides a comparative overview of conventional versus microwave-assisted synthesis for chalcones.

| Method | Typical Reaction Time | Typical Yield | Notes |

| Conventional Heating | Several hours (e.g., 1-12 hours) | 58% - 84% | Requires sustained heating, often with reflux. |

| Microwave Irradiation | Minutes (e.g., 4-8 minutes) | 60% - 95% | Rapid, efficient heating; can improve yields and reduce by-products. |

Data compiled from general chalcone synthesis reports. scholarsresearchlibrary.comjocpr.comjetir.org

Enzymatic Synthesis and Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity under mild conditions. illinois.eduyoutube.com While the chemical synthesis of chalcones is highly developed, enzymatic routes are being explored as environmentally benign alternatives.

Lipases are a class of enzymes that have shown potential in catalyzing aldol-type condensations. diva-portal.org These enzymes can function in non-aqueous solvents and exhibit high regio- and enantioselectivity. diva-portal.orgox.ac.uk The application of biocatalysts for the synthesis of specific chalcones like this compound is an emerging field. The principle involves using an enzyme to facilitate the condensation between 3-nitrobenzaldehyde and acetone. This approach could potentially offer a highly selective and sustainable route to the target molecule, minimizing the use of harsh chemical reagents and solvents. Research in this area focuses on discovering and engineering enzymes with high activity and stability for this specific transformation. youtube.com

Derivatization from this compound

The chemical reactivity of this compound allows for a variety of transformations, primarily targeting the nitro group and the enone functionality. These reactions are crucial for the synthesis of novel derivatives with potentially enhanced or new biological activities.

Reduction Pathways: Hydrogenation to Saturated Analogs or Amines

The reduction of this compound can be directed towards the nitro group, the carbon-carbon double bond of the enone system, or both, depending on the choice of reducing agent and reaction conditions. This selectivity is fundamental in producing either saturated analogs or amino derivatives.

The selective reduction of the nitro group to a primary amine is a common and important transformation. This can be achieved while preserving the α,β-unsaturated ketone moiety using various reagents. A prevalent method involves the use of stannous chloride (SnCl₂) in an acidic medium, which is known for its chemoselectivity towards nitro groups in the presence of other reducible functionalities. Other reagents that can be employed for this selective reduction include iron powder in acetic acid (Fe/AcOH) and zinc dust in acetic acid (Zn/AcOH). Catalytic hydrogenation using specific catalysts and controlled conditions can also achieve this transformation. For instance, palladium on carbon (Pd/C) or Raney nickel under carefully controlled hydrogen pressure and temperature can selectively reduce the nitro group.

| Reagent/Catalyst | Solvent | Temperature | Product | Reference |

| SnCl₂·2H₂O | Ethanol | Reflux | (E)-4-(3-aminophenyl)but-3-en-2-one | General Method |

| Fe/AcOH | Acetic Acid | Room Temp. | (E)-4-(3-aminophenyl)but-3-en-2-one | General Method |

| Zn/AcOH | Acetic Acid | Room Temp. | (E)-4-(3-aminophenyl)but-3-en-2-one | General Method |

| H₂, Pd/C | Ethanol | Room Temp. | (E)-4-(3-aminophenyl)but-3-en-2-one | General Method |

| Raney Nickel | Methanol | Room Temp. | (E)-4-(3-aminophenyl)but-3-en-2-one | General Method |

This table presents general methodologies for the selective reduction of a nitro group in the presence of an enone functionality, based on established chemical principles.

The saturation of the carbon-carbon double bond in the enone system leads to the formation of the corresponding saturated ketone, 4-(3-nitrophenyl)butan-2-one. This is typically achieved through catalytic hydrogenation. The choice of catalyst is critical to ensure the selective reduction of the alkene without affecting the nitro group. Catalysts such as platinum(IV) oxide (PtO₂) are often effective for this purpose. The reaction is generally carried out under a hydrogen atmosphere.

Simultaneous reduction of both the nitro group and the enone double bond can also be accomplished, typically through more vigorous catalytic hydrogenation conditions, such as using palladium on carbon (Pd/C) under higher hydrogen pressure and for a longer reaction duration. This would yield 4-(3-aminophenyl)butan-2-one.

| Reagent/Catalyst | Solvent | Pressure | Product | Reference |

| H₂, PtO₂ | Ethyl Acetate | 1 atm | 4-(3-nitrophenyl)butan-2-one | General Method |

| H₂, Pd/C | Ethanol | High Pressure | 4-(3-aminophenyl)butan-2-one | General Method |

This table outlines general approaches for the hydrogenation of the enone moiety, illustrating the potential for selective or complete reduction based on the chosen catalyst and conditions.

Further Chemical Transformations and Scaffold Diversification

The versatile structure of this compound serves as a scaffold for the synthesis of a wide array of heterocyclic compounds and other complex molecules. These transformations often involve the α,β-unsaturated ketone system, which can participate in various cycloaddition and condensation reactions.

One of the most common transformations of chalcone-like compounds is their reaction with hydrazine (B178648) derivatives to form pyrazolines, which are five-membered heterocyclic compounds. The reaction of this compound with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol or acetic acid, leads to the formation of 3-methyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole. Substituted hydrazines can also be used to generate N-substituted pyrazoline derivatives.

| Reagent | Solvent | Condition | Product | Reference |

| Hydrazine Hydrate | Ethanol | Reflux | 3-methyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole | General Method |

| Phenylhydrazine | Acetic Acid | Reflux | 3-methyl-5-(3-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | General Method |

This table illustrates the synthesis of pyrazoline derivatives, a common strategy for scaffold diversification from α,β-unsaturated ketones.

The α,β-unsaturated ketone moiety can also be utilized in the synthesis of six-membered heterocyclic rings, such as pyrimidines. This is typically achieved through a condensation reaction with compounds containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine (B92328). For example, reacting this compound with guanidine hydrochloride in the presence of a base like sodium hydroxide or sodium ethoxide can yield 2-amino-4-methyl-6-(3-nitrophenyl)pyrimidine.

| Reagent | Base | Solvent | Product | Reference |

| Guanidine Hydrochloride | NaOH | Ethanol | 2-amino-4-methyl-6-(3-nitrophenyl)pyrimidine | |

| Urea | NaOEt | Ethanol | 4-methyl-6-(3-nitrophenyl)pyrimidin-2(1H)-one | General Method |

| Thiourea | KOH | Ethanol | 4-methyl-6-(3-nitrophenyl)pyrimidine-2(1H)-thione | General Method |

This table demonstrates the synthesis of various pyrimidine (B1678525) derivatives through the condensation of this compound with different N-C-N containing reagents.

The electrophilic β-carbon of the enone system is susceptible to nucleophilic attack in a Michael addition reaction. This allows for the introduction of a wide range of substituents and the formation of new carbon-carbon or carbon-heteroatom bonds. Active methylene (B1212753) compounds, such as malonates and cyanoacetates, in the presence of a base, can act as nucleophiles to add to the double bond. This reaction is a powerful tool for carbon chain extension and further functionalization.

| Nucleophile | Base | Solvent | Product | Reference |

| Diethyl malonate | NaOEt | Ethanol | Diethyl 2-(1-(3-nitrophenyl)-3-oxobutyl)malonate | General Method |

| Ethyl cyanoacetate | Piperidine | Methanol | Ethyl 2-cyano-3-(3-nitrophenyl)-5-oxohexanoate | General Method |

This table provides examples of Michael addition reactions, showcasing a key method for scaffold diversification by forming new carbon-carbon bonds.

Advanced Spectroscopic Elucidation of the E 4 3 Nitrophenyl but 3 En 2 One Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the precise atomic arrangement within the molecule. By analyzing the chemical shifts, coupling constants, and correlations in both one- and two-dimensional spectra, a definitive structural assignment can be achieved.

The ¹H NMR spectrum of (E)-4-(3-nitrophenyl)but-3-en-2-one reveals distinct signals corresponding to each unique proton in the molecule. The methyl protons of the acetyl group typically appear as a sharp singlet in the upfield region of the spectrum. The vinyl protons of the α,β-unsaturated system exhibit characteristic doublet signals, with the trans-coupling constant (³J) typically falling in the range of 11-18 Hz, confirming the (E)-stereochemistry of the double bond. youtube.comlibretexts.org The protons on the 3-nitrophenyl ring give rise to a more complex pattern of multiplets in the downfield aromatic region of the spectrum. The specific chemical shifts and splitting patterns are influenced by the electronic effects of the nitro group and the carbonyl function.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -CH₃ (acetyl) | ~2.4 | Singlet | - |

| H-α (to C=O) | ~6.7 | Doublet | ~16 |

| H-β (to C=O) | ~7.5 | Doublet | ~16 |

| Aromatic Protons | ~7.6 - 8.4 | Multiplet | - |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

The ¹³C NMR spectrum provides a detailed picture of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and electronic environment. oregonstate.edu The carbonyl carbon of the ketone is characteristically found in the far downfield region of the spectrum, typically above 190 ppm. The sp² hybridized carbons of the alkene and the aromatic ring appear in the range of approximately 120-150 ppm. oregonstate.edu The carbon of the methyl group is observed in the upfield region, typically below 30 ppm. organicchemistrydata.org

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| -CH₃ (acetyl) | ~28 |

| C-α (to C=O) | ~129 |

| C-β (to C=O) | ~142 |

| Aromatic Carbons | ~123 - 148 |

| Carbonyl Carbon (C=O) | ~197 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. For this compound, a cross-peak between the two vinyl protons would be expected, confirming their adjacent relationship. It would also show correlations between the coupled protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of the carbon signals based on the known proton assignments. For example, the signal for the methyl protons would correlate with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular structure. For instance, correlations would be observed between the methyl protons and the carbonyl carbon, and between the vinyl protons and the aromatic carbons.

Vibrational Spectroscopy Analysis: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in the molecule. organicchemistrydata.orgiucr.orgresearchgate.netnih.gov

The FT-IR spectrum of this compound displays a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone. organicchemistrydata.org This band is typically observed in the range of 1650-1685 cm⁻¹. The C=C stretching vibration of the conjugated double bond usually appears as a medium to strong band in the region of 1600-1650 cm⁻¹. thieme-connect.de The out-of-plane bending vibration of the trans-disubstituted double bond gives rise to a strong band around 960-980 cm⁻¹.

The presence of the nitro group is confirmed by two strong absorption bands in the FT-IR spectrum. orgchemboulder.comspectroscopyonline.com The asymmetric stretching vibration of the N-O bond is typically found in the range of 1500-1550 cm⁻¹, while the symmetric stretching vibration appears between 1340-1360 cm⁻¹. orgchemboulder.comresearchgate.net The aromatic ring gives rise to several characteristic bands. orgchemboulder.comspectroscopyonline.com The C-H stretching vibrations are observed above 3000 cm⁻¹. orgchemboulder.com The C=C stretching vibrations within the ring appear as a series of bands in the 1400-1600 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com The substitution pattern on the benzene (B151609) ring can be inferred from the pattern of out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region. thieme-connect.deoregonstate.edu For a meta-disubstituted ring, characteristic bands are expected.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| C=O Stretch (α,β-unsaturated) | ~1670 |

| C=C Stretch (alkene) | ~1620 |

| Aromatic C=C Stretch | ~1600, 1480 |

| Asymmetric NO₂ Stretch | ~1530 |

| Symmetric NO₂ Stretch | ~1350 |

| Trans C-H Bend (alkene) | ~970 |

| Aromatic C-H Bends | ~800-900 |

Note: The exact wavenumbers can vary based on the sample preparation and the specific instrument.

Mass Spectrometry for Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, electron ionization (EI) mass spectrometry reveals a distinct fragmentation pattern that helps to confirm its molecular structure.

The mass spectrum shows a molecular ion peak [M]+• at m/z 191, which corresponds to the molecular weight of the compound (C₁₀H₉NO₃). nih.gov The fragmentation pathways are dictated by the presence of the carbonyl group, the aromatic nitro group, and the conjugated system. The primary fragments observed in the gas chromatographymass spectrometry (GC-MS) analysis are detailed below. nih.gov

A plausible fragmentation pathway begins with the molecular ion at m/z 191 . One of the initial fragmentation steps is the loss of a methyl radical (•CH₃) from the acetyl group, a common cleavage for ketones, resulting in a prominent peak at m/z 176 . nih.govlibretexts.org Another significant fragment is observed at m/z 102 . nih.gov This fragment likely arises from cleavage and rearrangement processes involving the nitrophenyl group. The fragmentation of nitroaromatic compounds often involves the loss of NO₂ (46 Da) or NO (30 Da), followed by CO loss. youtube.com

Table 1: Major Mass Fragments of this compound| m/z Value | Proposed Fragment Identity | Plausible Origin |

|---|---|---|

| 191 | [C₁₀H₉NO₃]+• (Molecular Ion) | Parent Molecule |

| 176 | [M - CH₃]+ | Loss of a methyl radical from the acetyl group |

| 102 | [C₆H₄NO]+ | Fragment containing the nitrophenyl moiety after cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum is dictated by the molecule's conjugated system and chromophores. For this compound, the structure contains several features that lead to characteristic absorptions: the nitrophenyl group, the carbonyl group, and the α,β-unsaturated enone system.

The extended conjugation of the styryl moiety (-CH=CH-C=O) connected to the benzene ring results in a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This leads to two primary types of electronic transitions:

π → π* Transitions: These are high-intensity absorptions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. pharmatutor.org For conjugated systems like chalcones, these transitions occur at longer wavelengths compared to isolated double bonds. libretexts.org The main π → π* transition for the cinnamoyl-like system in this molecule is expected to produce a strong absorption band. researchgate.net

n → π* Transitions: These are lower-intensity (often forbidden) transitions involving the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. pharmatutor.org This absorption typically appears as a weaker band at a longer wavelength than the main π → π* transition.

The nitro group acts as a powerful chromophore and auxochrome, influencing the absorption maxima. shimadzu.com Aromatic nitro compounds themselves have characteristic absorption bands. iu.edu The combination of these groups is expected to result in a complex spectrum with distinct absorption maxima.

Table 2: Expected Electronic Transitions for this compound| Transition Type | Molecular Origin | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| π → π | Conjugated enone and aromatic system | ~250-350 nm | High (ε > 10,000) |

| n → π | Carbonyl group (C=O) | >300 nm | Low (ε < 1,000) |

| π → π* | Nitrophenyl group | ~240-280 nm | Moderate to High |

X-ray Crystallography for Solid-State Structural Conformation

While a specific single-crystal X-ray diffraction study for this compound is not publicly documented, its solid-state conformation can be reliably inferred from crystallographic data of closely related chalcone (B49325) derivatives. tandfonline.comdoi.orgrsc.org X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular interactions within a crystal lattice.

The molecule is expected to adopt a largely planar conformation. This planarity is enforced by the sp² hybridization of the atoms in the enone bridge and the aromatic ring, which maximizes the overlap of p-orbitals across the conjugated system. The central C=C double bond is in the more stable trans or (E) configuration, which minimizes steric hindrance between the nitrophenyl ring and the carbonyl group.

Table 3: Predicted Crystallographic and Structural Parameters for this compound Based on Analogs| Structural Parameter | Expected Value / Feature | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Commonly observed in chalcone derivatives. tandfonline.comdoi.org |

| Conformation of C=C bond | E (trans) | Thermodynamic stability and synthetic pathway. |

| Molecular Geometry | Largely planar | Maximizes π-conjugation across the molecule. rsc.org |

| Key Intermolecular Interactions | C-H···O hydrogen bonds, π–π stacking | Observed in the crystal packing of related nitro- and carbonyl-containing compounds. nih.gov |

Mechanistic Investigations of E 4 3 Nitrophenyl but 3 En 2 One and Analogs in Biological Systems in Vitro Research Focus

Molecular Target Engagement and Protein Interactions

The biological activity of (E)-4-(3-nitrophenyl)but-3-en-2-one and related chalcones is predicated on their ability to interact with and modulate the function of key proteins involved in cellular homeostasis and disease. These interactions range from the direct inhibition of enzymatic activity to the disruption of protein-protein interactions critical for oncogenic signaling.

Monoamine Oxidases (MAOs): Monoamine oxidases are critical enzymes in the catabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative and psychiatric disorders. evotec.com MAOs exist in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor sensitivity. evotec.com While direct inhibitory data for this compound on MAOs is not extensively documented, various scaffolds including chalcones are known to significantly inhibit MAOs. nih.gov For instance, certain heterocyclic derived conjugated dienones have been shown to be potent, competitive, and reversible inhibitors of MAO-B. nih.gov The inhibitory potential often stems from the specific substitution patterns on the aromatic rings of the chalcone (B49325) structure. nih.gov Polyamine analogs with constrained linkers have also emerged as potent, reversible, and competitive MAO inhibitors. mdpi.com

α-Amylase and α-Glucosidase: The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes. nih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov Chalcones and other polyphenolic compounds are recognized as potent natural inhibitors of these enzymes. mdpi.com The inhibitory activity of chalcone derivatives against α-amylase and α-glucosidase has been documented, with some analogs showing potency comparable to or greater than the standard drug, acarbose. nih.govresearcher.life The mechanism is generally competitive inhibition, where the compound vies with the natural substrate for the enzyme's active site. nih.gov The structure-activity relationship is crucial, with the position and nature of substituents on the chalcone scaffold dictating the inhibitory efficacy. nih.gov

| Compound Class | Target Enzyme | Inhibition Type | Reported Potency (IC50/Ki) |

|---|---|---|---|

| Heterocyclic Dienones | Monoamine Oxidase-B (MAO-B) | Competitive, Reversible | Ki = 4.5 - 12.67 nM nih.gov |

| Natural Flavonoids | Monoamine Oxidase-A (MAO-A) | Competitive | IC50 = 7.57 µM mdpi.com |

| Pentacyclic Triterpenes (Analogs) | α-Amylase | Not Specified | IC50 = 22.6 – 94.1 µM nih.gov |

| Quinazoline 3-Oxide Derivatives | α-Glucosidase | Not Specified | IC50 = 0.78 - 43.23 µM nih.gov |

| Quinazoline 3-Oxide Derivatives | α-Amylase | Not Specified | IC50 = 4.46 - 73.66 µM nih.gov |

Mutations in RAS genes, particularly KRAS, are prevalent in a significant percentage of human cancers, making them a prime target for therapeutic intervention. nih.gov However, directly inhibiting KRAS has proven challenging. semanticscholar.org One emerging strategy is to disrupt the localization of KRAS to the plasma membrane, which is essential for its signaling activity. nih.gov Research has shown that certain chalcone derivatives can achieve this. Specifically, chalcones featuring a 3,4,5-trimethoxyphenyl motif have been identified as capable of selectively mislocalizing oncogenic K-Ras from the plasma membrane, thereby blocking its downstream signal output. nih.gov This effect is proposed to be mediated through the stimulation of protein kinase C δ (PKCδ), which phosphorylates KRAS and leads to its redistribution. nih.gov This indicates that chalcones, as a class, may serve as a foundational structure for developing agents that indirectly inhibit the function of oncogenic KRAS. nih.gov

Modulation of Cellular Signaling Pathways (e.g., NF-κB, PI3K/Akt, MAPK)

The anticancer potential of chalcone derivatives is often linked to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and inflammation.

NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses, and its constitutive activation is a hallmark of many cancers. nih.gov The canonical NF-κB pathway is a frequent target for anti-inflammatory and anticancer drug development. nih.gov Studies on various natural compounds, including polyphenols, have demonstrated the ability to inhibit the NF-κB pathway. semanticscholar.org This inhibition can occur at multiple levels, such as preventing the degradation of the IκB inhibitor or blocking the nuclear translocation of the active NF-κB complex. mdpi.com Some chalcone derivatives have been shown to modulate NF-κB signaling, contributing to their anti-inflammatory and pro-apoptotic effects. nih.gov

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a central pathway that promotes cell survival and proliferation and is frequently hyperactivated in cancer. mdpi.com The indole (B1671886) chalcone derivative ZK-CH-11d has been shown to suppress the proliferation of breast cancer cells by inhibiting the PI3K/Akt/mTOR pathway. mdpi.com This inhibition prevents the downstream signaling that would normally suppress apoptosis and promote cell growth.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, JNK, and p38 cascades, are crucial for transducing extracellular signals into cellular responses like proliferation, differentiation, and apoptosis. news-medical.net Dysregulation of these pathways is common in cancer. nih.gov Phenolic compounds and chalcone derivatives have been shown to modulate MAPK signaling. nih.govnih.gov For example, some chalcones can induce apoptosis in cancer cells through the sustained activation of the JNK and p38 stress-activated pathways while inhibiting the pro-survival ERK pathway. nih.gov

Induction of Apoptosis and Cell Cycle Modulation in In Vitro Cellular Models

A primary mechanism of anticancer activity for many chemotherapeutic agents is the induction of programmed cell death, or apoptosis, and the disruption of the cell division cycle. Chalcone derivatives have demonstrated significant efficacy in both areas across various cancer cell lines.

Induction of Apoptosis: this compound analogs have been shown to trigger apoptosis through multiple mechanisms. For instance, the synthetic 2'-nitroflavone (B1207882) induces apoptosis in murine mammary adenocarcinoma cells by activating caspases-8, -9, and -3, increasing the expression of the pro-apoptotic protein Bax, and facilitating the release of cytochrome c into the cytosol. nih.gov Similarly, the nitrophenyl propiolate derivative (NPP) preferentially induces apoptosis in tumor cells by promoting the production of reactive oxygen species (ROS). nih.gov Other chalcones induce apoptosis that is associated with the cleavage of PARP and a reduction in mitochondrial membrane potential. mdpi.com

Cell Cycle Modulation: In addition to inducing apoptosis, chalcones are well-documented modulators of the cell cycle. nih.gov Many derivatives have been found to cause cell cycle arrest, preventing cancer cells from proceeding through division. The specific phase of arrest can vary depending on the compound's structure and the cell type. For example, various chalcone derivatives have been reported to induce arrest at the G0/G1 or G2/M phases of the cell cycle in colon, ovarian, and breast cancer cells. nih.govnih.govresearchgate.net This arrest is often a prelude to apoptosis and is typically associated with the modulation of key cell cycle regulatory proteins. nih.gov

| Chalcone Derivative Class | Cancer Cell Line | Observed Effect |

|---|---|---|

| 2'-Hydroxy Chalcones | HCT116 (Colon) | G0/G1 Phase Arrest nih.gov |

| Acridine Derivative (1C) | A2780 (Ovarian) | G2/M Phase Arrest nih.gov |

| Indole Chalcone (ZK-CH-11d) | MDA-MB-231 (Breast) | G2/M Phase Arrest mdpi.com |

| Methoxy Derivatives | Luc-4T1 (Breast) | Cell Cycle Arrest researchgate.net |

| 2,4-Dichlorobenzenesulfonamide Hybrid | AGS (Gastric) | Cell Cycle Arrest researchgate.net |

Influence on Angiogenesis Pathways in In Vitro Systems

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mdpi.com Inhibiting this process is a key strategy in cancer therapy. Chalcones have been identified as potent inhibitors of angiogenesis. mdpi.com Their mechanism of action often involves targeting key signaling molecules in the angiogenic cascade. One of the most critical pro-angiogenic factors is Vascular Endothelial Growth Factor (VEGF). nih.gov Chalcone derivatives have been shown to inhibit VEGF-induced tube formation in in vitro models using human umbilical vein endothelial cells (HUVECs). mdpi.comnih.gov Furthermore, some chalcones can inhibit Hypoxia-Inducible Factor-1 (HIF-1), a transcription factor that plays a crucial role in the cellular response to hypoxia and upregulates the expression of VEGF and other angiogenic factors. mdpi.com The ability of the chalcone scaffold to inhibit these pathways suggests that this compound may also possess anti-angiogenic properties.

Synergistic Effects with Established Agents in Cellular Contexts

To enhance therapeutic efficacy and overcome drug resistance, combination therapy is a cornerstone of modern oncology. mdpi.com This approach often involves pairing agents with different mechanisms of action to achieve a synergistic effect, where the combined effect is greater than the sum of the individual effects. mdpi.com In vitro studies have explored the potential of various compounds to act synergistically with established chemotherapy drugs like cisplatin (B142131) and paclitaxel. researchgate.net For example, some natural compounds have been shown to enhance the cytotoxic effects of conventional chemotherapeutics in cancer cell lines. mdpi.comresearchgate.net This synergy can manifest through various mechanisms, including the modulation of drug resistance pathways, enhancement of drug-induced apoptosis, or complementary effects on cell cycle progression. nih.gov While specific studies on the synergistic potential of this compound are limited, the diverse biological activities of the chalcone class, including the modulation of signaling pathways and induction of apoptosis, make them promising candidates for combination studies with standard anticancer agents. researchgate.net

Advanced Applications of E 4 3 Nitrophenyl but 3 En 2 One and Its Derivatives

Precursor in Fine Chemical and Pharmaceutical Intermediate Synthesis

(E)-4-(3-nitrophenyl)but-3-en-2-one and its related chalcone (B49325) derivatives are highly valued as intermediates in organic synthesis due to the reactive α,β-unsaturated carbonyl group. acs.orgnih.gov This functional group makes them excellent starting materials for the synthesis of a wide array of heterocyclic compounds, which are foundational structures in many pharmaceutical agents. acs.orgresearchgate.netnih.gov

Chalcones serve as crucial precursors for the biosynthesis of flavonoids and isoflavonoids. acs.orgresearchgate.net In the laboratory, their utility is demonstrated in their conversion to various heterocyclic systems of significant biological interest. acs.orgmdpi.com For instance, nitro-substituted chalcones are used as intermediates to synthesize complex molecules such as indoles, carbazoles, and quinolines. mdpi.com

The most prominent application is in the synthesis of nitrogen-containing heterocycles like pyrimidines and pyrazoles.

Pyrimidines: These are synthesized by the cyclization of chalcones with reagents such as urea (B33335), thiourea, or guanidine (B92328) hydrochloride. researchgate.netderpharmachemica.compnrjournal.com The resulting pyrimidine (B1678525) derivatives are integral to many biologically active compounds and are explored for their therapeutic potential. derpharmachemica.comnih.gov

Pyrazoles: The reaction of chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives, such as phenylhydrazine, leads to the formation of pyrazoline rings. uii.ac.idresearchgate.net These reactions can proceed through cycloaddition or Michael addition mechanisms and are often catalyzed by acids or bases. uii.ac.id Pyrazole derivatives containing nitrophenyl groups have been specifically investigated for their antibacterial properties. uii.ac.id

The versatility of the chalcone backbone allows for the creation of large libraries of heterocyclic compounds, making them indispensable intermediates in the field of medicinal chemistry and fine chemical synthesis. acs.orgnih.gov

Role in Materials Science: Non-Linear Optical Properties and Optical Limiting

Chalcone derivatives, particularly those functionalized with strong electron-donating and electron-withdrawing groups like the nitro group, are of significant interest in materials science for their non-linear optical (NLO) properties. researchgate.net These organic molecules can exhibit large second and third-order optical nonlinearities, making them candidates for applications in optoelectronic and photonic devices. Current time information in Bangalore, IN.

Research into the NLO properties of a close isomer, (E)-4-(4-nitrophenyl)but-3-en-2-one, has provided specific data on its capabilities. Using the Z-Scan technique with a 532nm laser, key NLO parameters were determined. The study highlighted that the interaction of light with these molecules makes them interesting for development as new optoelectronic materials. Current time information in Bangalore, IN. The presence of the nitro group creates a "push-pull" electronic system within the molecule, which is crucial for high NLO activity. Current time information in Bangalore, IN.

| Concentration (M) | Nonlinear Refractive Index (η₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Third-Order NLO Susceptibility (χ³) (esu) |

|---|---|---|---|

| 0.0047 | -1.01 x 10⁻¹² | -1.28 x 10⁻⁸ | 7.1311 x 10⁻¹³ |

| 0.013 | -1.78 x 10⁻¹² | -1.12 x 10⁻⁸ | 4.0189 x 10⁻¹³ |

| 0.041 | -2.11 x 10⁻¹² | -0.56 x 10⁻⁸ | 3.1857 x 10⁻¹³ |

Furthermore, studies on related diphenylbutadiene derivatives featuring a nitro group have shown significant second-harmonic generation (SHG) activity. For example, 4'-fluoro-4''-nitro-1,4-diphenyl-1,3-butadiene exhibited an NLO activity 0.18 times that of a standard urea reference, underscoring the potential of extended π-conjugated systems bearing nitro groups in NLO applications. rsc.org The development of polymers incorporating nitrophenyl-containing chromophores has also led to materials with outstanding and stable SHG effects, further cementing the role of these compounds in advanced optical materials.

Application in Supramolecular Chemistry and Molecular Recognition

The structural characteristics of this compound and its derivatives make them excellent candidates for applications in supramolecular chemistry and crystal engineering. The defined geometry of the chalcone backbone, combined with the hydrogen bond accepting capability of the nitro and carbonyl groups, allows for the formation of predictable and stable non-covalent interactions that guide the assembly of molecules in the solid state. mdpi.combris.ac.uk

Crystal structure analyses of various nitro-substituted chalcones reveal the importance of weak intermolecular forces in their crystal packing. These include:

C-H···O Hydrogen Bonds: The oxygen atoms of both the nitro and carbonyl groups frequently act as acceptors in hydrogen bonds with carbon-hydrogen donors, leading to the formation of two-dimensional sheets or other complex architectures. bris.ac.uk

π-π Stacking Interactions: The aromatic rings in the chalcone structure often engage in π-π stacking, which plays a crucial role in stabilizing the crystal lattice, particularly in dimers where molecules are arranged in a parallel-displaced fashion. mdpi.com

Beyond crystal engineering, nitrochalcones have demonstrated potential as chemosensors for anion sensing. mdpi.com This application is a direct form of molecular recognition, where the specific electronic and structural features of the chalcone allow it to selectively bind with and signal the presence of certain anions.

Catalysis and Ligand Design for Organometallic Reactions

The chalcone framework, including derivatives like this compound, serves as a versatile platform for ligand design in organometallic chemistry. Chalcones can coordinate to metal ions through various modes, acting as monodentate or bidentate ligands. alliedacademies.org The keto oxygen atom and the π-system of the enone are preferred binding sites for metal ions. researchgate.net

The coordination of chalcone-based ligands to transition metals can result in complexes with significant catalytic activity. researchgate.net For example, metal complexes of chalcones have been explored for their ability to catalyze oxidation reactions. researchgate.net The complexation with a metal ion often enhances the catalytic performance compared to the free ligand. researchgate.net

While direct catalytic applications of this compound are still an emerging area, the principles are well-established with related structures. For instance, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole, another nitrophenyl-containing ligand, are noted for their stability and utility in catalytic organic transformations and polymerization reactions. nih.govnih.gov These complexes demonstrate that the incorporation of a nitrophenyl group into a ligand can favorably influence its coordination and catalytic properties. The ability of chalcones to form stable complexes with a wide range of metals, including copper, cobalt, nickel, and palladium, opens avenues for developing new catalysts for various chemical processes. researchgate.netalliedacademies.org

Potential in Dye Synthesis and Coordination Chemistry

The inherent electronic and structural properties of chalcones make them promising candidates for use as chromophores in dye synthesis. As a class of compounds, chalcones are naturally occurring pigments responsible for the yellow and orange colors in some plants. acs.orgnih.gov Their color arises from the extended π-conjugated system spanning the two aromatic rings and the enone bridge. pnrjournal.com

The synthesis of coumarin-based chromophores containing a chalcone moiety is a direct example of their application in creating dye molecules. nih.gov The presence of the electron-withdrawing nitro group in this compound is particularly advantageous, as it can enhance the coloristic properties of the resulting dyes.

Future Directions and Emerging Research Avenues for E 4 3 Nitrophenyl but 3 En 2 One

Exploration of Novel Sustainable Synthetic Methodologies

The future synthesis of (E)-4-(3-nitrophenyl)but-3-en-2-one is expected to pivot towards more sustainable and efficient methodologies, moving beyond traditional Claisen-Schmidt condensation which often relies on harsh bases like sodium hydroxide (B78521). mdpi.comnih.govnih.gov The development of greener synthetic protocols is a paramount objective in modern organic chemistry.

Future research will likely focus on:

Catalytic Systems: Employing novel catalysts, such as solid-supported bases, phase-transfer catalysts, or even enzymatic catalysts, could enhance reaction efficiency, reduce waste, and allow for easier product purification.

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses are promising avenues to explore. mdpi.com These techniques can significantly reduce reaction times and energy consumption compared to conventional heating.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This would be a significant advancement for the controlled production of this compound.

Improved Wittig Reactions: Honing protocols for the Wittig reaction, a known method for chalcone (B49325) synthesis, to ensure high yields and purity with simplified purification steps, represents another key research direction. mdpi.com

A comparative table of potential future synthetic methods is presented below.

| Methodology | Potential Advantages | Research Focus |

| Solid-Supported Catalysis | Recyclable catalyst, reduced waste, milder reaction conditions. | Development of robust and highly active heterogeneous catalysts. |

| Microwave/Ultrasound-Assisted Synthesis | Rapid reaction rates, lower energy consumption, improved yields. | Optimization of reaction parameters for this compound. |

| Continuous Flow Chemistry | High throughput, enhanced safety, precise process control. | Design and optimization of flow reactor setups for chalcone synthesis. |

| Enzymatic Synthesis | High selectivity, environmentally benign, biodegradable catalysts. | Identification and engineering of suitable enzymes for the specific condensation. |

Advanced Computational Modeling for Predictive Reactivity and Property Design

Computational chemistry is set to play a crucial role in predicting the behavior and guiding the design of novel applications for this compound. Density Functional Theory (DFT) and other molecular modeling techniques can provide deep insights into the molecule's electronic structure, reactivity, and potential interactions with biological targets. nih.gov

Key areas for future computational research include:

Reactivity Prediction: Modeling the electrophilic nature of the α,β-unsaturated ketone system can help predict its susceptibility to Michael addition reactions, which is often crucial for the biological activity of chalcones. acs.org

Pharmacophore Modeling: Identifying the key structural features of this compound responsible for potential biological activity can aid in the design of more potent and selective derivatives.

Docking Studies: Simulating the interaction of the compound with the active sites of various enzymes and receptors can help in identifying potential molecular targets and understanding its mechanism of action at a molecular level. nih.gov

Toxicity Prediction: In silico models can be employed to predict potential toxicity, such as mitochondrial toxicity, which is a known concern for some α,β-unsaturated ketones and nitroaromatic compounds. nih.govwikipedia.org

The following table outlines the potential applications of computational modeling for this compound.

| Computational Technique | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Electronic structure analysis | Mapping of electron density to predict reactive sites. |

| Molecular Docking | Target identification | Prediction of binding affinity to proteins like EGFR. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Optimization of biological activity | Models to correlate structural features with activity. acs.org |

| ADMET Prediction | In silico toxicology | Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity. |

Mechanistic Studies on Undiscovered Molecular and Cellular Targets

The biological activities of chalcones and nitroaromatic compounds are diverse, suggesting that this compound may interact with multiple cellular pathways. acs.orgnih.gov Future research will need to move beyond preliminary screenings to elucidate the specific molecular and cellular targets of this compound.

Emerging research avenues in this domain include:

Proteomics and Transcriptomics: Analyzing changes in protein and gene expression in cells treated with the compound can help to identify the pathways it modulates.

Hypoxia-Activated Prodrug Potential: The nitroaromatic group suggests the possibility that this compound could act as a hypoxia-activated prodrug, becoming active in the low-oxygen environments characteristic of some tumors. nih.gov

Mitochondrial Effects: Given that α,β-unsaturated ketones can be mitochondrial toxins, a thorough investigation into the effects of this compound on mitochondrial function is warranted. nih.gov

Enzyme Inhibition Assays: Screening the compound against a panel of kinases and other enzymes could reveal specific inhibitory activities. For instance, some chalcones are known to inhibit enzymes like epidermal growth factor receptor (EGFR). nih.gov

Integration into Complex Chemical Architectures and Hybrid Materials

The unique structure of this compound makes it an interesting building block for the creation of more complex molecules and advanced materials. acs.orgnih.gov

Future directions in this area are:

Hybrid Drug Design: Covalently linking this compound to another pharmacophore could lead to hybrid drugs with dual mechanisms of action or improved targeting. mdpi.com

Polymer Conjugation: The compound could be incorporated into polymer backbones or as pendant groups to create functional materials with specific optical or biological properties.

Metal-Organic Frameworks (MOFs): The nitro group and carbonyl function could serve as ligation points for the construction of novel MOFs with potential applications in catalysis or gas storage. acs.org

Self-Assembling Systems: Exploration of the self-assembly properties of this molecule could lead to the development of new nanomaterials for applications in drug delivery or electronics. rsc.org

Development of Advanced Analytical Techniques for Trace Detection and Quantification

As research into the applications of this compound progresses, the need for sensitive and selective analytical methods for its detection and quantification will become critical, particularly for environmental and biological monitoring.

Future research in analytical methods should focus on:

Luminescence-Based Sensors: Developing fluorescent or phosphorescent probes that are quenched or enhanced in the presence of the compound could offer high sensitivity for trace detection. nih.govrsc.org

Electrochemical Sensors: Designing electrodes modified with materials that can selectively interact with and oxidize or reduce this compound could provide a basis for rapid and portable detection methods.

Mass Spectrometry-Based Methods: Advanced mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS) with atmospheric pressure chemical ionization (APCI), could be optimized for the highly sensitive and specific quantification of the compound and its metabolites in complex matrices. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS): This technique could be explored for the ultra-sensitive detection of the compound, leveraging the signal enhancement provided by plasmonic nanostructures.

The table below summarizes potential advanced analytical techniques.

| Analytical Technique | Principle | Potential Application |

| Fluorescence Quenching | Interaction with a fluorophore leading to decreased emission. | High-sensitivity detection in environmental samples. nih.gov |

| Electrochemical Sensing | Redox reaction at a modified electrode surface. | Real-time monitoring and portable device development. |

| LC-MS/MS | Chromatographic separation followed by mass analysis. | Quantification in biological fluids for pharmacokinetic studies. nih.gov |

| SERS | Raman signal enhancement on a nanostructured surface. | Trace-level detection for security and environmental screening. |

Q & A

Q. Evaluating the compound’s potential in photo-responsive materials

- Approach :

- UV-Stability Tests : Expose thin films to UV light (254 nm) and track changes via AFM and Raman spectroscopy.

- Quantum Yield Calculation : Measure fluorescence emission to assess energy transfer efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.